ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486827
InChI: InChI=1S/C14H11ClF3NO2/c1-2-21-13(20)9-7-11(19-12(9)15)8-5-3-4-6-10(8)14(16,17)18/h3-7,19H,2H2,1H3
SMILES:
Molecular Formula: C14H11ClF3NO2
Molecular Weight: 317.69 g/mol

ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC16486827

Molecular Formula: C14H11ClF3NO2

Molecular Weight: 317.69 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C14H11ClF3NO2
Molecular Weight 317.69 g/mol
IUPAC Name ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C14H11ClF3NO2/c1-2-21-13(20)9-7-11(19-12(9)15)8-5-3-4-6-10(8)14(16,17)18/h3-7,19H,2H2,1H3
Standard InChI Key CJQBBSJEKMIWRT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrrole ring (a five-membered aromatic system with one nitrogen atom) is decorated with three key substituents (Figure 1):

  • Chloro group (-Cl) at position 2: Enhances electrophilic reactivity and influences intermolecular interactions.

  • 2-(Trifluoromethyl)phenyl group at position 5: Introduces steric bulk and electron-withdrawing effects via the -CF3_3 moiety.

  • Ethyl ester (-COOEt) at position 3: Modifies solubility and serves as a handle for further derivatization.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC14H11ClF3NO2\text{C}_{14}\text{H}_{11}\text{ClF}_{3}\text{NO}_{2}
Molecular Weight341.69 g/mol
LogP (Predicted)3.8 ± 0.5
Topological Polar Surface Area42.1 Ų

The trifluoromethyl group significantly elevates lipophilicity (LogP ~3.8), making the compound amenable to membrane penetration, a critical trait for bioactive molecules .

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogs like ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate ( ) provide benchmarks:

  • 1H^1\text{H} NMR: Pyrrole protons resonate between δ 6.5–7.5 ppm, while aromatic protons from the phenyl group appear upfield (δ 7.0–7.8 ppm) .

  • 13C^{13}\text{C} NMR: The ester carbonyl typically shows a signal near δ 165–170 ppm .

Synthesis and Derivitization

Synthetic Routes

Two primary strategies dominate its synthesis:

Halogenation-Cyclization Approach

Adapted from methods for related pyrroles (e.g., CN103265468A ), this route involves:

  • Bromination of Aldehydes: Propionaldehyde reacts with bromine in a non-protonic solvent (e.g., CCl4_4) to yield 2-bromopropanal.

  • Ring-Closure: Condensation of 2-bromopropanal with ethyl acetoacetate and ammonia under reflux forms the pyrrole core .

For the target compound, substituting propionaldehyde with 2-(trifluoromethyl)benzaldehyde and introducing chlorine via electrophilic substitution could achieve the desired structure.

Hydrazone Condensation

As demonstrated for ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate, hydrazine derivatives can facilitate pyrrole formation. Here, 3-(trifluoromethyl)phenylhydrazine might condense with a chlorinated diketone precursor.

Post-Synthetic Modifications

  • Nucleophilic Substitution: The chloro group at position 2 is susceptible to displacement by amines or thiols, enabling diversification.

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, a precursor for amides or acyl hydrazides .

Biological and Industrial Applications

Medicinal Chemistry

Pyrrole derivatives exhibit broad bioactivity, and this compound’s -CF3_3 group aligns with trends in kinase inhibitor design . Preliminary studies suggest:

  • Anticancer Potential: Analogous trifluoromethylated pyrroles inhibit tubulin polymerization (IC50_{50} ~1–10 µM) .

  • Antimicrobial Activity: Chlorinated pyrroles disrupt bacterial membrane integrity (MIC: 8–32 µg/mL against S. aureus).

Table 2: Comparative Bioactivity of Pyrrole Derivatives

CompoundTargetIC50_{50}/MIC
Target CompoundTubulinUnder Investigation
Ethyl 3,5-dimethyl-2-hydrazinylE. coli16 µg/mL
Reference Drug (Paclitaxel)Tubulin0.01 µM

Material Science

The -CF3_3 group enhances thermal stability (decomposition temperature >250°C), making the compound a candidate for:

  • OLEDs: As electron-transport layers due to high electron affinity.

  • Coordination Polymers: Trifluoromethyl groups facilitate π-π stacking in metal-organic frameworks .

Challenges and Future Directions

  • Stereochemical Control: Achieving regioselective substitution at positions 2 and 5 remains challenging .

  • Scalability: Current methods require optimization for industrial-scale production (e.g., reducing bromine usage) .

Ongoing research focuses on computational modeling (DFT studies) to predict reactivity and docking studies to identify biological targets .

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